Lipophilicity Advantage Over Methyl Ester
The ethyl ester exhibits a computed XLogP3 of 1.5 [1], whereas the corresponding methyl ester (methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate) is expected to have an XLogP3 of approximately 1.0, based on the established difference of ~0.5 logP units between ethyl and methyl esters of heterocyclic carboxylic acids. This higher lipophilicity can enhance passive membrane permeability and is a critical parameter for cell-based assay development.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 (PubChem computed) |
| Comparator Or Baseline | Methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate; estimated XLogP3 ≈ 1.0 (class-level trend) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (higher lipophilicity for ethyl ester) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2024.11.20 |
Why This Matters
The higher lipophilicity of the ethyl ester may improve cellular uptake in phenotypic screening campaigns, making it the preferred intermediate for designing bioactive conjugates.
- [1] PubChem CID 1401060, Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, National Center for Biotechnology Information, 2025. View Source
